Cas no 898425-00-8 (N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-3-methoxybenzamide)

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-3-methoxybenzamide is a sulfonamide-derived compound featuring a thiolane-1,1-dioxide scaffold coupled with an N-ethyl-3-methoxybenzamide moiety. This structure imparts unique physicochemical properties, including enhanced solubility and stability, making it suitable for pharmaceutical and agrochemical applications. The presence of the sulfone group contributes to strong electrophilic character, facilitating reactivity in nucleophilic substitution or addition reactions. The methoxybenzamide component may confer bioactivity, potentially serving as an intermediate in drug discovery. Its well-defined molecular architecture allows for precise modifications, enabling tailored applications in medicinal chemistry or material science. The compound's synthetic versatility and structural distinctiveness make it a valuable candidate for further research and development.
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-3-methoxybenzamide structure
898425-00-8 structure
Product Name:N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-3-methoxybenzamide
CAS No:898425-00-8
MF:C14H19NO4S
MW:297.369962930679
CID:6477199
Update Time:2025-05-20

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-3-methoxybenzamide Chemical and Physical Properties

Names and Identifiers

    • N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-3-methoxybenzamide
    • Benzamide, N-ethyl-3-methoxy-N-(tetrahydro-1,1-dioxido-3-thienyl)-
    • Inchi: 1S/C14H19NO4S/c1-3-15(12-7-8-20(17,18)10-12)14(16)11-5-4-6-13(9-11)19-2/h4-6,9,12H,3,7-8,10H2,1-2H3
    • InChI Key: HNQQAUQZFLRXTI-UHFFFAOYSA-N
    • SMILES: C(N(CC)C1CCS(=O)(=O)C1)(=O)C1=CC=CC(OC)=C1

Experimental Properties

  • Density: 1.28±0.1 g/cm3(Predicted)
  • Boiling Point: 542.7±45.0 °C(Predicted)
  • pka: -1.97±0.20(Predicted)

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N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-3-methoxybenzamide Related Literature

Additional information on N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-3-methoxybenzamide

Comprehensive Overview of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-3-methoxybenzamide (CAS No. 898425-00-8)

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-3-methoxybenzamide (CAS No. 898425-00-8) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural properties and potential applications. This compound, often referred to by its CAS number 898425-00-8, features a thiolane ring with a sulfone group, coupled with an N-ethyl substitution and a 3-methoxybenzamide moiety. Its molecular architecture makes it a subject of interest for researchers exploring novel drug candidates and biochemical probes.

The compound's sulfone-containing thiolane core is particularly noteworthy, as sulfone derivatives are known for their stability and bioactivity. This structural feature is often associated with enhanced pharmacokinetic properties, such as improved metabolic stability and membrane permeability. The 3-methoxybenzamide group further contributes to its potential interactions with biological targets, making N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-3-methoxybenzamide a versatile scaffold for medicinal chemistry applications.

In recent years, the demand for sulfone-based compounds has surged, driven by their applications in drug discovery and development. Researchers are particularly interested in how CAS 898425-00-8 could be utilized in the design of enzyme inhibitors or receptor modulators. Its N-ethyl side chain adds a layer of hydrophobicity, which could be beneficial for targeting specific protein pockets. These attributes align with current trends in precision medicine and targeted therapy, where molecular specificity is paramount.

Another area of interest is the compound's potential role in neuropharmacology. The 3-methoxybenzamide moiety is structurally similar to fragments found in several central nervous system (CNS) active drugs. This has led to speculation that N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-3-methoxybenzamide could be explored for its effects on neurotransmitter systems or neuroprotective properties. Such investigations are highly relevant given the growing focus on neurodegenerative diseases and mental health disorders in contemporary research.

From a synthetic chemistry perspective, the compound's thiolane-sulfone framework presents intriguing challenges and opportunities. Chemists are exploring efficient routes to synthesize and modify this scaffold, aiming to optimize its bioactivity and selectivity. The CAS 898425-00-8 compound serves as a valuable reference point for these efforts, offering insights into the stereoelectronic effects of sulfone groups in cyclic systems.

Environmental and green chemistry considerations are also pertinent when discussing N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-3-methoxybenzamide. Researchers are increasingly mindful of the ecological impact of chemical synthesis, and this compound's potential for sustainable production is being evaluated. Advances in catalysis and solvent-free reactions could further enhance its appeal as a research tool.

In summary, N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-3-methoxybenzamide (CAS No. 898425-00-8) represents a fascinating intersection of structural complexity and biological relevance. Its applications span drug discovery, neuropharmacology, and synthetic methodology, making it a compound of enduring interest to the scientific community. As research continues to uncover its full potential, this molecule is poised to remain a key player in the advancement of bioactive small molecules.

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